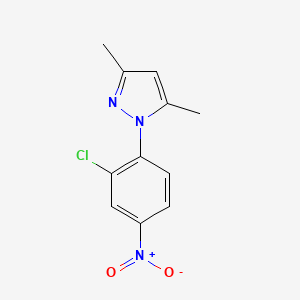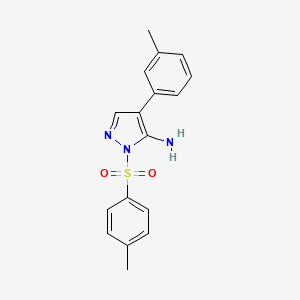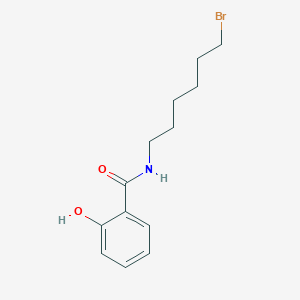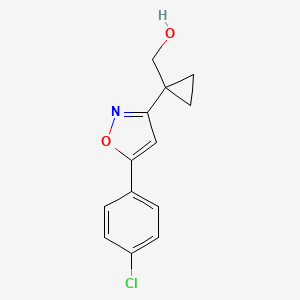
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is a chemical compound with significant applications in various fields It is a derivative of isocitric acid, which is an intermediate in the citric acid cycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid typically involves the microbial production of isocitric acid. The process includes the fermentation of specific yeast strains, such as Yarrowia lipolytica, using renewable plant oils like sunflower or rapeseed oil as substrates . The fermentation solution is then subjected to selective adsorption on activated carbon, followed by elution with methanol to isolate the isocitric acid .
Industrial Production Methods
Industrial production methods for this compound are still under development. The current methods focus on optimizing the microbial synthesis process to achieve higher yields and purity. This involves the use of natural, mutant, and recombinant strains of Yarrowia lipolytica and the development of efficient isolation and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The hydroxyl and phosphonooxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes in the citric acid cycle, influencing the production of energy and other metabolic intermediates . The compound’s effects are mediated through its ability to chelate metal ions and participate in redox reactions, which are crucial for various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Trisodium phosphate: An inorganic compound used as a cleaning agent and food additive.
Trisodium citrate: A sodium salt of citric acid used as an anticoagulant and buffering agent.
Uniqueness
Trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid is unique due to its specific structure and role in the citric acid cycle. Unlike trisodium phosphate and trisodium citrate, which have more general applications, this compound is specifically involved in metabolic pathways and has potential therapeutic uses .
Propiedades
Fórmula molecular |
C3H7Na3O7P+3 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
trisodium;(2R)-3-hydroxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P.3Na/c4-1-2(3(5)6)10-11(7,8)9;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;3*+1/t2-;;;/m1.../s1 |
Clave InChI |
MFNPEWUYSSUSOD-QYUNTSNKSA-N |
SMILES isomérico |
C([C@H](C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)O)OP(=O)(O)O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)

![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)
![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)



![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)




